N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide
Description
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-18(13(20)10-5-21-17-16-10)12-8-2-6(14)3-9(15)7(8)4-11(12)19/h2-3,5,11-12,19H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMCJQAISOWIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(CC2=C1C=C(C=C2Cl)Cl)O)C(=O)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 4,6-dichloro-2-hydroxyindene, is synthesized through a series of chlorination and hydroxylation reactions.
Thiadiazole Ring Formation: The indene derivative is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Carboxamide Formation: The final step involves the reaction of the thiadiazole derivative with methyl isocyanate to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atoms in the indene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is investigated for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
DNA Interaction: It may interact with DNA, causing disruption of cellular processes in microbial or cancer cells.
Receptor Binding: The compound may bind to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dichloro-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-methylthiadiazole-4-carboxamide: shares structural similarities with other thiadiazole derivatives such as:
Uniqueness
Structural Features: The presence of the indene ring and the specific substitution pattern make this compound unique among thiadiazole derivatives.
Biological Activity: Its unique structure may confer distinct biological activities compared to other thiadiazole compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
